6-(3,4-Dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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Overview
Description
6-(3,4-Dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a pyridine ring substituted with a 3,4-dichlorophenyl group, a methyl group, an oxo group, and a nitrile group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 6-(3,4-Dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent nitrile formation. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
6-(3,4-Dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(3,4-Dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(3,4-Dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
6-(3,4-Dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can be compared with similar compounds such as:
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties.
Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate: Used as a catalyst in organic reactions. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
6-(3,4-dichlorophenyl)-1-methyl-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O/c1-17-12(5-3-9(7-16)13(17)18)8-2-4-10(14)11(15)6-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPAICQTIJGREE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C(C1=O)C#N)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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